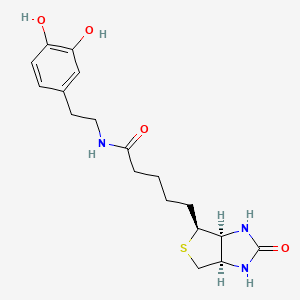

N-Biotinyl Dopamine

説明

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c22-13-6-5-11(9-14(13)23)7-8-19-16(24)4-2-1-3-15-17-12(10-26-15)20-18(25)21-17/h5-6,9,12,15,17,22-23H,1-4,7-8,10H2,(H,19,24)(H2,20,21,25)/t12-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZDPPBGYITTEH-NUTKFTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N-biotinyl Dopamine

Introduction of Reporter Tags (e.g., fluorophores, radioisotopes)

The modification of this compound with reporter tags is crucial for its detection and quantification in biological systems. These tags allow researchers to visualize and track the molecule and its binding partners.

Fluorophores: Fluorescent tags can be attached to this compound to create probes for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. The conjugation chemistry typically targets the catechol hydroxyl groups or the secondary amide, although modifications to the biotin valeric acid chain prior to coupling with dopamine are also feasible. The choice of fluorophore depends on the desired spectral properties and the experimental conditions. For instance, tyramide signal amplification (TSA) can be used in immunohistochemistry, where a peroxidase-conjugated streptavidin binds to the biotin moiety and catalyzes the deposition of multiple fluorophore-labeled tyramide molecules, greatly amplifying the signal. researchgate.net

Radioisotopes: For applications requiring high sensitivity, such as positron emission tomography (PET) or quantitative autoradiography, this compound can be labeled with radioisotopes. A common strategy involves the use of a radiolabeled prosthetic group that is then conjugated to the molecule. For example, methods have been developed for labeling biotin derivatives with Fluorine-18 ([¹⁸F]), a positron emitter. acs.org This could involve synthesizing this compound from an [¹⁸F]-labeled biotin precursor or attaching a small [¹⁸F]-containing molecule to the existing this compound structure. Such radiolabeled probes are invaluable for studying the distribution and kinetics of dopamine receptor binding in vivo. acs.orgjneurosci.org

| Reporter Type | Example Tag | Potential Attachment Chemistry | Primary Research Application |

|---|---|---|---|

| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with the primary amine of dopamine before conjugation to biotin, or targeting other functional groups on the intact molecule. | Fluorescence microscopy, immunofluorescence assays, protein interaction studies. osti.gov |

| Fluorophore | Quantum Dots (via Streptavidin) | Non-covalent binding of biotin moiety to streptavidin-conjugated quantum dots. | High-sensitivity cellular imaging and tracking. rsc.org |

| Radioisotope | Fluorine-18 ([¹⁸F]) | Conjugation of an [¹⁸F]-labeled prosthetic group (e.g., [¹⁸F]4-fluorobenzylamine) to the biotin or dopamine moiety. acs.org | Positron Emission Tomography (PET) imaging to study receptor density and drug occupancy. |

| Enzymatic Tag | Horseradish Peroxidase (HRP) | Binding of streptavidin-HRP conjugate to the biotin moiety. | ELISA, Western blotting, immunohistochemistry. nih.gov |

Photocleavable Linker Integration for Controlled Release

The extremely high affinity of the biotin-avidin interaction (Kd ≈ 10⁻¹⁵ M) makes the dissociation of this compound from its binding partner difficult without harsh, denaturing conditions. acs.orgclockss.org To overcome this limitation, photocleavable linkers can be integrated into the structure of this compound. This strategy allows for the controlled release of the molecule or its bound complexes upon irradiation with light of a specific wavelength, preserving the integrity of the released biomolecules. nih.gov

A notable example involves the design and synthesis of a biotin-dopamine conjugate incorporating an 8-quinolinyl benzenesulfonate (QB) linker. nih.govresearchgate.net This linker is stable under physiological conditions but undergoes rapid photolysis when irradiated with UV light (e.g., 313 nm) at neutral pH. nih.govacs.org This approach has been successfully used for the efficient recovery of dopamine-antibody complexes from an avidin-biotin system. nih.govresearchgate.net Research has also focused on optimizing these systems by introducing hydrophilic spacers, such as polyethyleneoxy (PEO) linkers, alongside the photocleavable unit to improve complexation efficiency and recovery yields. clockss.org

| Linker Type | Cleavage Stimulus | Key Research Finding | Reference |

|---|---|---|---|

| 8-quinolinyl benzenesulfonate (QB) | UV Light (300-330 nm) | Enables the photochemical release of a dopamine-antibody complex from an avidin-coated surface under mild, neutral pH conditions. | nih.gov |

| QB with Polyethyleneoxy (PEO) Spacer | UV Light (~313 nm) | The addition of a PEO spacer improved the efficiency of dopamine-antibody complexation and subsequent recovery after photocleavage. | clockss.org |

Conjugation to Nanomaterials for Enhanced Research Applications

Conjugating this compound to nanomaterials leverages the unique physical and chemical properties of nanoparticles for advanced applications in biosensing, drug delivery, and molecular imaging. The dopamine moiety itself can serve as an anchor due to its ability to polymerize into polydopamine (PDA), which forms adherent thin films on a wide variety of substrates. researchgate.net

Several strategies exist for this conjugation:

Covalent Attachment: this compound can be chemically bonded to the surface of functionalized nanoparticles. For example, aminated magnetic nanoparticles can be reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, a principle that can be extended to this compound. nih.gov

Polydopamine Film Entrapment: this compound can be co-polymerized with dopamine to form a PDA film on a nanoparticle surface, entrapping the functional molecule within the polymer matrix.

Streptavidin-Biotin Bridge: This is a common and robust method where nanoparticles (e.g., gold nanoparticles, quantum dots) are first coated with streptavidin. rsc.org The resulting streptavidin-functionalized nanomaterial can then readily and specifically bind this compound through the high-affinity biotin-streptavidin interaction. rsc.org

These bio-functionalized nanomaterials have been explored for developing highly sensitive biosensors for proteins and cancer cells and for creating targeted drug delivery systems. researchgate.netmdpi.com

| Nanomaterial | Conjugation Method | Potential Research Application | Reference |

|---|---|---|---|

| Magnetic Nanoparticles (e.g., MnFe₂O₄) | Covalent bonding of biotin moiety to aminated nanoparticle surface. | Targeted cell separation, magnetic resonance imaging (MRI) contrast agents, and pretargeted therapies. | nih.gov |

| Titanium Dioxide (TiO₂) Nanoparticles | Direct covalent bond formation between the dopamine catechol group and the TiO₂ surface. | Intracellular tracking and labeling. | osti.gov |

| Gold Nanoparticle-Graphene Field-Effect Transistor (AuNP-GFET) | Biotin-avidin interaction to immobilize biotinylated probes on an avidin-functionalized sensor surface. | Development of highly sensitive electrochemical biosensors for detecting proteins and other biomarkers. | researchgate.net |

| Polymeric Micelles (e.g., PEG/PCL) | Incorporation of biotin-conjugated polymers during micelle formation (pre-conjugation). | Targeted drug delivery to cells overexpressing biotin receptors. | mdpi.com |

Investigation of Binding Affinity and Specificity of this compound Analogs

The conjugation of biotin to dopamine or its analogs creates bifunctional probes that are instrumental in studying receptor, transporter, and enzyme interactions. The biotin moiety allows for high-affinity binding to avidin or streptavidin, facilitating detection and purification, while the dopamine portion interacts with its specific biological targets. scbt.com

Receptor-Ligand Interaction Studies (in vitro, cell-free systems)

The binding affinity and selectivity of biotinylated ligands for dopamine receptors are critical parameters. Studies on cell-free systems, such as membranes prepared from monkey caudate putamen, have been used to evaluate these properties. In such assays, the binding of a novel ligand is measured by its ability to compete with and displace a radiolabeled ligand, such as [3H]SCH 23390 for D1 receptors and [3H]spiperone for D2 receptors. nih.gov

Research has shown that biotinylation can have varied effects on ligand affinity. For instance, when the selective D1 antagonist SKF 83566 was coupled to biotin, it retained a high affinity for D1 receptors (Ki = 3.5 nM) and exhibited a 600-fold selectivity for D1 over D2 receptors. nih.gov Similarly, a biotinylated derivative of the D2 antagonist N-(p-aminophenethyl)spiperone (NAPS) maintained a high affinity for D2 receptors (Ki = 0.58 nM) with 190-fold selectivity over D1 receptors. nih.gov These findings demonstrate that the addition of a biotin group does not necessarily compromise the ligand's primary binding characteristics. In some cases, biotinylation has been observed to increase binding affinity for both D1 and D2 receptor subtypes by an order of magnitude. nih.gov

Table 1: In Vitro Binding Affinities of Biotinylated Dopamine Receptor Ligands This table presents data on the binding affinity (Ki) of biotinylated analogs of dopamine receptor antagonists to D1 and D2 receptors, as determined in cell-free assays.

| Compound | Target Receptor | Binding Affinity (Ki) in nM | D1/D2 Selectivity | Source |

|---|---|---|---|---|

| Biotin-SKF 83566 | D1 | 3.5 | 600-fold | nih.gov |

| Biotin-NAPS | D2 | 0.58 | 190-fold (for D2 over D1) | nih.gov |

Transporter Binding Kinetics and Thermodynamics (e.g., Dopamine Transporter)

The dopamine transporter (DAT) is a critical protein that regulates dopamine levels by reabsorbing it from the synaptic cleft into presynaptic neurons. molbiolcell.org The interaction of this compound with DAT is of significant interest for studying transporter function and trafficking. While direct kinetic studies on this compound are not extensively documented, the kinetics of dopamine itself provide a crucial baseline. The affinity of DAT for dopamine (KM) and the maximum rate of transport (Vmax) are fundamental parameters determined through uptake assays. pnas.org

Surface biotinylation is a widely used technique where membrane-impermeant biotin labels are used to tag and isolate cell surface proteins like DAT, allowing researchers to quantify their expression levels. molbiolcell.orgpnas.org Studies involving chimeric transporters, where the N- or C-termini of DAT are swapped with those of the serotonin transporter (SERT), have shown that the N-terminus of DAT plays a significant role in determining affinities for substrates and inhibitors. nih.gov Given that this compound features a modification at the N-terminus of the dopamine molecule, it is expected that its binding kinetics and transport thermodynamics would differ from those of unmodified dopamine.

Table 2: Dopamine Uptake Kinetics in Wild-Type Dopamine Transporter (WT-hDAT) This table provides reference kinetic values for the uptake of dopamine by the human dopamine transporter (hDAT) expressed in cell lines.

| Parameter | Value | Description | Source |

|---|---|---|---|

| KM (µM) | 1.6 ± 0.3 | The substrate concentration at which the transport rate is half of Vmax. Represents binding affinity. | pnas.org |

| Vmax (pmol/min/mg protein) | 10.0 ± 0.7 | The maximum rate of dopamine transport when the transporter is saturated with the substrate. | pnas.org |

Enzymatic Recognition and Substrate Properties (e.g., monoamine oxidases)

Monoamine oxidases (MAO) are a family of flavoenzymes, existing in two isoforms (MAO-A and MAO-B), that are crucial for the degradation of monoamine neurotransmitters. frontiersin.orgproteopedia.org Dopamine is a known substrate for both enzymes but is preferentially metabolized by MAO-B in the human brain. frontiersin.orgnih.gov The catalytic mechanism of MAO involves the oxidation of the amine group of the substrate. nih.gov

In this compound, the primary amine of dopamine is converted to a stable amide linkage to connect to the biotin molecule. This fundamental structural change at the site of enzymatic action strongly suggests that this compound is not a substrate for MAO. The absence of a primary or secondary amine that can be oxidized would prevent the enzymatic degradation pathway typical for dopamine. This property makes this compound a stable probe for studying receptors and transporters without the confounding factor of rapid enzymatic breakdown by MAO.

Conformational Analysis and Molecular Dynamics of this compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed insights into the conformational changes and dynamic interactions between a ligand like this compound and its protein target.

MD simulations have been instrumental in understanding the complex mechanism of the human dopamine transporter (hDAT). acs.org Studies have built homology models of hDAT and performed simulations to explore its structural dynamics, the role of ions, and the mechanism of substrate transport. pnas.org These simulations can reveal how the N-terminus of the transporter, a region of high flexibility, contributes to the conformational changes required for dopamine translocation. acs.org

Advanced Spectroscopic Techniques for this compound Interaction Studies

Modern spectroscopic methods offer real-time, quantitative analysis of molecular interactions, providing deeper insights than traditional endpoint assays.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govresearchgate.net The method is based on detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. acs.org This provides a continuous sensorgram showing the association and dissociation phases of the interaction. nih.gov

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known and is frequently exploited in SPR experiments. mdpi.com For studying this compound, the experimental setup would typically involve a sensor chip coated with streptavidin. A solution of this compound is then passed over the chip, leading to its capture and immobilization on the surface via the high-affinity biotin-streptavidin bond. ox.ac.uk

Once this compound is immobilized, a solution containing the target protein (e.g., a purified dopamine receptor or transporter) can be injected. The SPR instrument measures the change in signal as the protein binds to the immobilized ligand and subsequently dissociates. From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (ka): The rate at which the protein binds to the ligand.

Dissociation rate constant (kd): The rate at which the complex falls apart.

Equilibrium dissociation constant (KD): Calculated as kd/ka, this value represents the binding affinity of the interaction, with lower KD values indicating higher affinity. nih.gov

This approach allows for a precise, quantitative characterization of the binding kinetics between this compound and its biological targets. mdpi.comox.ac.uk

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions. nih.gov It is the only method that directly measures the binding enthalpy (ΔH) of an interaction, and from this, the binding affinity (Ka), stoichiometry (n), entropy (ΔS), and Gibbs free energy (ΔG) can be determined in a single experiment. tainstruments.comfrontiersin.org This provides a complete thermodynamic profile of the binding event, offering insights into the forces that drive the interaction. frontiersin.org

In the context of this compound, ITC can be employed to characterize its binding to target proteins, such as dopamine receptors or biotin-binding proteins like streptavidin. A typical ITC experiment involves titrating this compound into a solution containing the target protein and measuring the heat released or absorbed with each injection. nih.gov The resulting data can be fit to a binding model to extract the thermodynamic parameters.

Hypothetical Thermodynamic Parameters for this compound Binding to Dopamine D1 Receptor as Determined by ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 2.5 x 10⁷ | M⁻¹ |

| Dissociation Constant (Kd) | 40 | nM |

| Enthalpy Change (ΔH) | -15.5 | kcal/mol |

| Entropy Change (TΔS) | -5.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -10.3 | kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for high-affinity ligand-receptor interactions.

This hypothetical data suggests a binding event that is primarily driven by favorable enthalpic contributions, which is common for specific ligand-receptor interactions involving hydrogen bonding and van der Waals forces. The negative entropy change could be attributed to the loss of conformational freedom of both the ligand and the protein upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. researchgate.net In the study of ligand-target complexes, NMR can identify the specific atoms and residues involved in the interaction, characterize conformational changes upon binding, and determine the structure of the complex in solution. nih.gov

For this compound, NMR spectroscopy can be used to investigate its interaction with target proteins. One common approach is to use isotope labeling, for instance, by preparing this compound with ¹³C or ¹⁵N isotopes, or by producing a ¹⁵N-labeled protein target. By comparing the NMR spectra of the free and bound states of the molecules, changes in the chemical shifts of specific nuclei can be observed. These chemical shift perturbations (CSPs) provide a footprint of the binding interface.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are in close proximity in the three-dimensional structure of the ligand-target complex, providing crucial distance restraints for structure calculation.

While specific NMR studies on the this compound complex with a dopamine receptor or streptavidin are not extensively documented, we can construct a hypothetical dataset of chemical shift perturbations based on known interactions of dopamine and biotin with their respective binding partners. For example, upon binding to streptavidin, the biotin moiety of this compound would be expected to show significant chemical shift changes, particularly for the protons in the ureido ring and the valeric acid side chain, reflecting their burial in the protein's binding pocket. nih.gov

Hypothetical ¹H NMR Chemical Shift Perturbations (Δδ) for this compound upon Binding to Streptavidin

| Moiety | Proton | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Δδ (ppm) |

| Biotin | Ureido NH | 6.40 | 9.20 | +2.80 |

| Ureido NH | 6.35 | 8.95 | +2.60 | |

| Thiophene CH | 4.35 | 4.15 | -0.20 | |

| Thiophene CH | 4.15 | 3.90 | -0.25 | |

| Valeryl CH₂ | 2.20 | 1.80 | -0.40 | |

| Dopamine | Aromatic CH | 6.80 | 6.82 | +0.02 |

| Aromatic CH | 6.75 | 6.76 | +0.01 | |

| Aromatic CH | 6.60 | 6.61 | +0.01 | |

| Ethyl CH₂ | 2.75 | 2.78 | +0.03 | |

| Ethyl CH₂ | 2.60 | 2.63 | +0.03 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected chemical shift changes upon binding of biotin to streptavidin. The dopamine moiety is expected to show minimal changes as it is likely solvent-exposed in this complex.

These hypothetical data illustrate that the most significant changes in chemical shifts would be expected for the protons of the biotin moiety, consistent with its specific and tight binding within the streptavidin pocket. The dopamine portion, being more solvent-exposed, would likely experience minimal perturbations.

Mechanisms of Cellular Uptake and Intracellular Trafficking of this compound

The entry of this compound into cells and its subsequent movement within them are governed by sophisticated processes. These mechanisms are crucial for understanding how dopamine signaling is regulated at the cellular level. The primary route of entry is through specialized protein transporters, though other methods may contribute under certain conditions.

Carrier-Mediated Transport Systems Analysis

The principal mechanism for the uptake of dopamine and its analogs, including this compound, into neurons is through carrier-mediated endocytosis facilitated by the dopamine transporter (DAT). jneurosci.org The activity and surface expression of DAT are dynamically regulated, which in turn controls the rate of dopamine clearance from the synapse. Biotinylation has become a cornerstone technique for studying this process. umich.edu

In this method, cell surface proteins in cultured cells or acute brain slices are labeled with a cell-impermeable biotin reagent. jove.comnih.gov Since the biotin tag cannot cross the cell membrane, only proteins exposed to the extracellular environment are labeled. The quantity of biotinylated DAT can then be measured to determine its surface expression. A decrease in surface biotinylated DAT indicates that the transporters have been internalized into the cell.

Research has shown that the trafficking of DAT is a regulated process. For instance, activation of Protein Kinase C (PKC) by agents like phorbol esters (e.g., Phorbol 12-myristate 13-acetate, or PMA) triggers a significant reduction in DAT surface levels, indicating an increased rate of internalization. jneurosci.orgnih.govjneurosci.orgnih.gov This PKC-stimulated internalization is dependent on dynamin, a protein essential for vesicle formation during endocytosis. nih.gov Interestingly, studies have revealed that even under normal conditions, a significant portion of DAT is located inside the cell and that the transporter constitutively internalizes and recycles back to the plasma membrane. jneurosci.orgnih.govjneurosci.orgnih.gov This dynamic equilibrium is crucial for maintaining dopaminergic homeostasis.

| Stimulus | Cell/Tissue Model | Observed Effect on Surface DAT | Key Finding | Reference |

|---|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | DAT-PC12 Cells | Decrease | PKC activation increases the rate of DAT internalization. | nih.govresearchgate.net |

| Phorbol 12-myristate 13-acetate (PMA) | Mouse Striatal Slices | Decrease | PKC activation drives DAT surface loss in adult neurons. | jneurosci.orgbiorxiv.org |

| Amphetamine | DAT-N2A Cells | Increase (transient) | Amphetamine rapidly and transiently increases DAT trafficking to the cell surface. | nih.gov |

| Dynamin Inhibition (e.g., dynole) | SK-N-MC Cells | Decrease | Constitutive (basal) DAT internalization is dynamin-independent, but recycling requires dynamin. | nih.gov |

| Dopamine D2 Receptor Co-expression | HEK-293 Cells | Increase | D2R interaction facilitates the recruitment of intracellular DAT to the plasma membrane. | nih.gov |

Subcellular Localization Studies of this compound within Cellular Compartments

Pinpointing the exact location of this compound within a cell is critical to understanding its mechanism of action. The biotin tag is instrumental for this purpose, as it can be detected by high-affinity binding proteins like streptavidin, which can be conjugated to various imaging agents. thermofisher.commdpi.com

Fluorescence Microscopy Techniques for Visualization

Fluorescence microscopy is a powerful technique to visualize the distribution of biotinylated probes in living or fixed cells. The standard method involves applying the this compound probe to the cells, allowing it to bind to its targets and be internalized. Subsequently, the cells are treated with a fluorescently labeled streptavidin or avidin conjugate (e.g., streptavidin-Alexa Fluor 488, avidin-rhodamine). thermofisher.comkarger.comthermofisher.com This fluorescent conjugate binds tightly to the biotin tag, revealing the probe's location.

Studies using this approach with biotinylated dopamine-related peptides have visualized their initial distribution on the cell membrane, followed by rapid internalization into the cytosol upon warming. karger.comnih.gov The probes often appear concentrated in specific areas like cellular projections and the perinuclear region, providing a dynamic view of their trafficking. karger.comnih.gov Advanced techniques, such as using streptavidin conjugated to quantum dots, offer even greater photostability and brightness for long-term tracking studies. researchgate.net

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Common Application | Reference |

|---|---|---|---|---|

| Streptavidin-Alexa Fluor 488 | ~495 | ~519 | Immunofluorescence, Flow Cytometry | thermofisher.comnih.gov |

| Streptavidin-Rhodamine | ~552 | ~575 | Immunofluorescence | karger.com |

| Streptavidin-Cy3 | ~550 | ~570 | Fluorescence Imaging | nih.gov |

| Streptavidin-R-Phycoerythrin (R-PE) | ~496, 546, 565 | ~578 | Flow Cytometry, High-Sensitivity Detection | thermofisher.com |

| Streptavidin-Allophycocyanin (APC) | ~650 | ~660 | Flow Cytometry (Red Channel) | thermofisher.com |

Electron Microscopy Approaches for Ultrastructural Localization

For higher resolution imaging, electron microscopy (EM) provides a detailed view of the subcellular compartments where a probe is located. To make the biotinylated probe visible under an electron microscope, it must be linked to an electron-dense marker. A common strategy is to use streptavidin conjugated to colloidal gold particles. kiesslinglab.com

After the this compound probe is internalized, the cells are treated with these streptavidin-gold conjugates. The gold particles, which appear as small black dots in electron micrographs, reveal the precise location of the probe. Studies using this method with related biotinylated peptides have provided definitive evidence of their internalization pathway. nih.gov The probes have been observed in clathrin-coated pits and vesicles, which are hallmarks of receptor-mediated endocytosis, and subsequently trafficked to endosomes and lysosomes for sorting and degradation. nih.gov This approach has been instrumental in confirming the endocytic pathway of dopamine-related ligands at an ultrastructural level. nih.gov In vivo biotinylation techniques can also be combined with immunoelectron microscopy to localize specific proteins. nih.gov

Application of this compound in Target Identification and Validation in Cellular Models

One of the most powerful applications of this compound is in proteomics for the discovery and validation of its molecular targets. scbt.com By acting as a "bait," the probe can capture its binding partners (e.g., receptors, transporters, enzymes), which can then be identified.

The general workflow for this application, known as affinity purification or pull-down, is as follows:

Incubation: Cells or tissue lysates are incubated with this compound.

Lysis: The cells are broken open to release their protein contents.

Capture: The lysate is passed over beads coated with streptavidin. The high affinity of the streptavidin-biotin interaction ensures that the this compound, along with any proteins bound to it, is captured on the beads. chemrxiv.orgresearchgate.net

Washing: Unbound proteins are washed away, leaving only the probe-protein complexes.

Elution and Identification: The captured proteins are eluted from the beads and identified using high-sensitivity mass spectrometry. chemrxiv.orgbiorxiv.orgnih.govacs.org

This approach has been adapted using photo-activatable and bio-orthogonal dopamine probes to create covalent links to nearby proteins, allowing for the identification of both direct and indirect interactors in dopaminergic pathways. chemrxiv.orgnih.gov These studies have successfully identified known targets like the Dopamine D2 Receptor (DRD2) and have also revealed novel interacting proteins, providing a broader picture of a drug's "interactome" and suggesting new therapeutic targets. chemrxiv.orgnih.gov Proximity-labeling techniques like BioID and APEX2, which use a biotin ligase fused to a protein of interest, further refine this approach to map protein interaction networks within specific subcellular compartments or cell types in vivo. biorxiv.orgnih.govbiorxiv.orgnih.gov

Affinity Pulldown Assays for Protein Complexes

Investigation of this compound's Influence on Cellular Signaling Pathways (as a research tool)

This compound, by mimicking the action of endogenous dopamine, can be employed as a research tool to investigate and manipulate cellular signaling pathways. scbt.compreprints.org Its ability to activate dopamine receptors allows for the controlled initiation of downstream signaling cascades, enabling detailed study of their mechanisms and outcomes.

Dopamine receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger changes in intracellular second messenger systems. mdpi.com The two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), have opposing effects on the primary second messenger cyclic adenosine monophosphate (cAMP).

D1-like Receptor Activation: These receptors typically couple to the Gαs/olf family of G-proteins, which stimulates the enzyme adenylyl cyclase. This leads to an increase in intracellular cAMP levels. jneurosci.org In some systems, D1-like receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺) levels. jneurosci.org

D2-like Receptor Activation: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. mdpi.comjneurosci.org

As a dopamine analog, this compound can be used in in vitro cell culture systems (e.g., HEK293 cells expressing specific dopamine receptor subtypes) to elicit these second messenger responses. Researchers can quantify changes in cAMP or intracellular calcium to characterize the pharmacological profile of the compound and to study the functional consequences of activating specific dopamine receptor populations. nih.gov

Table 3: Expected Effects of this compound on Second Messenger Systems via Dopamine Receptor Subtypes

| Receptor Family | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Other Potential Effects |

| D1-like (D1, D5) | Gαs/olf | Stimulation | Increase jneurosci.org | Stimulation of PLC; Increase in intracellular Ca²⁺ jneurosci.org |

| D2-like (D2, D3, D4) | Gαi/o | Inhibition | Decrease mdpi.comjneurosci.org | Modulation of ion channels (e.g., GIRKs, Ca²⁺ channels) mdpi.com |

The changes in second messengers initiated by dopamine receptor activation trigger downstream signaling cascades, prominently featuring the activation of various protein kinases. These kinases phosphorylate target proteins, altering their activity and leading to changes in gene expression, protein trafficking, and neuronal excitability. This compound can be used as a tool to initiate these cascades for detailed study.

A key pathway regulated by dopamine signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Activation of both D1-like and D2-like receptors can lead to the phosphorylation and activation of ERK, although through different intermediate steps. nih.govjneurosci.org For example, D1 receptor-mediated ERK activation can involve Src family kinases and phospholipase C. nih.gov Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or act on cytoplasmic targets.

Another important kinase family is the c-Jun N-terminal kinase (JNK) pathway, which has been implicated in the response to cellular stress and apoptosis in dopamine neurons. oup.com Studies can utilize this compound to probe the conditions under which this pathway is activated.

In a research setting, scientists can treat neuronal cultures or brain slices with this compound and measure the activation state of specific kinases using phospho-specific antibodies in techniques like Western blotting or immunofluorescence. jneurosci.orgjneurosci.org This allows for the dissection of the signaling pathways downstream of dopamine receptor activation and can help identify novel targets for therapeutic intervention.

Table 4: Key Kinases in Dopamine Signaling and Their Roles

| Kinase / Pathway | Upstream Activator Example | Downstream Target / Role | Relevance to Dopamine Signaling |

| PKA (Protein Kinase A) | Increased cAMP (via D1-like receptors) jneurosci.org | DARPP-32, transcription factors (e.g., CREB) | Central mediator of D1 receptor signaling, regulating neuronal excitability and gene expression. nih.gov |

| ERK1/2 (MAPK) | D1 and D2 receptor activation (via multiple pathways) nih.govjneurosci.org | Kinases (e.g., MSK-1), transcription factors | Regulates dopamine transporter (DAT) function, neuronal plasticity, and cell survival. nih.govnih.gov |

| Akt (Protein Kinase B) | PI3K pathway (can be linked to D2/D3 receptors) | GSK3, mTOR | Involved in cell survival, growth, and metabolism. |

| JNK (c-Jun N-terminal Kinase) | Cellular stress, growth factor receptors | Transcription factors (e.g., c-Jun) | Implicated in stress responses and apoptosis in dopamine neurons. oup.com |

| PKC (Protein Kinase C) | DAG (via PLC activation, linked to D1 receptors) nih.gov | Ion channels, receptors (e.g., DAT) | Modulates protein trafficking and membrane excitability. molbiolcell.org |

Evolution of Dopamine Analogues in Neurochemical Probing

Dopamine is a critical neurotransmitter involved in numerous brain functions. To study its pathways and receptors, scientists have developed a variety of dopamine analogues—molecules that are structurally similar to dopamine. unc.eduacs.org These analogues have been instrumental in understanding the dopaminergic system. snmjournals.org

Early research focused on creating analogues to probe the dopamine receptor's binding properties. nih.gov For instance, studies explored how charged versus uncharged versions of dopamine analogues interacted with dopamine receptors, revealing that a charged species is optimal for agonist activity. nih.gov

More advanced analogues were synthesized to investigate the structure-activity relationship and the mechanisms of dopamine polymerization, a process with applications in creating adhesive and coating materials. unc.edunih.gov The development of these analogues has provided deeper insights into the design of molecules for future therapeutic and research applications. unc.edunih.gov

Rationale for the Design and Synthesis of N-biotinyl Dopamine Probes

The creation of N-Biotinyl Dopamine was driven by the desire to combine the powerful detection capabilities of the biotin-avidin system with the specific targeting of the dopaminergic system. This bifunctional molecule allows researchers to "tag" and "track" dopamine-related targets. mybiosource.com

The design of such probes often involves a linker between the biotin and the dopamine moiety. clockss.org This spacer arm is crucial because the biotin binding site in avidin and streptavidin is buried, and a longer linker can make the biotin more accessible for binding. wikipedia.org The synthesis of this compound involves chemically joining a biotin derivative to a dopamine molecule. clockss.org In some cases, photocleavable linkers have been incorporated, allowing for the release of the bound target under specific conditions, such as exposure to light. clockss.org

The rationale behind creating these probes is to enable sophisticated experiments such as:

Affinity Purification: Isolating dopamine-binding proteins from complex biological samples. chemrxiv.org

Proximity Labeling: Identifying proteins that are in close proximity to a specific dopamine-related target within a living cell. biorxiv.org

Receptor Labeling: Visualizing and studying dopamine receptors on the cell surface. chemrxiv.org

Conceptual Framework of N-biotinyl Dopamine in Contemporary Biomedical Research

Strategic Approaches to this compound Synthesis

The synthesis of this compound is centered on the formation of a stable amide bond between the carboxylic acid of the biotin molecule and the primary amine of the dopamine molecule. The primary challenge in this synthesis lies in the chemical nature of dopamine, which contains easily oxidizable catechol hydroxyl groups. This necessitates careful strategic planning, often involving multi-step processes with protection and deprotection of reactive functional groups.

Coupling Chemistry for Biotin and Dopamine Moieties

The core of the synthesis is the amide coupling reaction. This is typically achieved by activating the carboxylic acid group of biotin to make it more susceptible to nucleophilic attack by the amino group of dopamine. Various coupling agents are employed to facilitate this reaction, with carbodiimides being a common choice. google.com These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

Another strategy involves converting the biotin carboxyl group into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. google.com This activated ester can then be isolated and subsequently reacted with dopamine in a separate step to form the desired amide bond. acs.org The choice of coupling agent and reaction conditions, such as solvent and temperature, is critical to maximize yield and minimize side reactions.

Table 1: Common Coupling Agents for Biotin-Dopamine Amide Bond Formation

| Coupling Agent | Full Name | Notes |

|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, allows for easy purification. google.com |

| DCC | 1,3-dicyclohexylcarbodiimide | Highly effective, but produces a urea byproduct that can be difficult to remove. google.com |

| NHS Esters | N-hydroxysuccinimide esters | Forms a stable, reactive intermediate that can be isolated before reaction with the amine. google.com |

| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | Often used as an additive with carbodiimides to suppress side reactions and improve efficiency. pepperdine.edu |

Protection and Deprotection Strategies in Multistep Synthesis

Directly coupling unprotected dopamine with activated biotin is problematic due to the reactivity of dopamine's catechol hydroxyl groups and potential side reactions involving the amine. The catechol moiety is prone to oxidation, and under certain conditions, the molecule can undergo an intramolecular cyclization known as the Pictet-Spengler reaction to form an isoquinoline. nih.gov To prevent these unwanted reactions, a protection group strategy is essential. organic-chemistry.org

An effective strategy involves a multi-step sequence:

N-Protection of Dopamine : The amino group of dopamine is first protected. This prevents it from reacting prematurely and directs the subsequent reaction to the catechol hydroxyls. Several protecting groups can be used, such as Phthaloyl (Phth), 9-fluorenylmethyloxycarbonyl (Fmoc), or trifluoroacetyl (Tfa). nih.gov The tert-butoxycarbonyl (Boc) group has been shown to be unsuitable in some cases as it can lead to the undesirable isoquinoline product. nih.govtcichemicals.com

Catechol Protection : With the amine blocked, the catechol hydroxyls can be protected, often as an acetonide by reacting the N-protected dopamine with 2,2-dimethoxypropane. nih.gov This acetonide group is stable under the conditions required for the subsequent steps.

N-Deprotection : The protecting group on the amine is selectively removed to liberate the nucleophilic amine for the coupling reaction. For instance, an Fmoc group is readily removed with a base like piperidine, while a Tfa group can be hydrolyzed. nih.govtcichemicals.com

Coupling Reaction : The now-monoprotected dopamine derivative (with a free amine and protected catechols) is coupled with activated biotin.

Final Deprotection : The catechol protecting group (e.g., acetonide) is removed, typically under acidic conditions, to yield the final this compound product.

Table 2: Protecting Group Strategies in this compound Synthesis

| Functional Group | Protecting Group | Purpose | Deprotection Conditions |

|---|---|---|---|

| Dopamine Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Prevents premature reaction; allows for catechol protection. nih.gov | Basic conditions (e.g., piperidine). tcichemicals.com |

| Dopamine Amino Group | Tfa (trifluoroacetyl) | Prevents premature reaction; allows for catechol protection. nih.gov | Mild basic hydrolysis (e.g., lithium hydroxide). nih.gov |

| Dopamine Catechol | Acetonide | Prevents oxidation and side reactions during coupling. nih.gov | Acidic conditions. uwindsor.ca |

| Biotin Carboxyl Group | Ester (e.g., Methyl, Benzyl) | Protects the acid while modifications are made elsewhere in the molecule. | Hydrolysis (acidic or basic). organic-chemistry.org |

Advanced Purification and Isolation Techniques for this compound

Following synthesis, a pure sample of this compound must be isolated from unreacted starting materials, reagents, and byproducts. This is accomplished through a combination of chromatographic and spectroscopic methods.

Chromatographic Separation Methodologies

Chromatography is the cornerstone of purification for this compound. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Affinity Chromatography : This is a powerful technique that exploits the highly specific and strong interaction between biotin and proteins like avidin or streptavidin. scbt.com A crude reaction mixture can be passed through a column containing immobilized streptavidin. nih.govelifesciences.org The this compound will bind selectively, while impurities are washed away. Eluting the bound product can be challenging due to the strength of the biotin-streptavidin interaction, sometimes requiring denaturing conditions. biorxiv.org

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in a reverse-phase (RP-HPLC) setup with a C18 column, is widely used for both the analysis and purification of this compound and related compounds. nih.govresearchgate.net The method separates compounds based on their hydrophobicity. The addition of the biotin moiety to dopamine significantly alters its chromatographic behavior. biorxiv.org

Thin-Layer Chromatography (TLC) : TLC is a rapid and inexpensive method used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. pepperdine.edu

Ion-Exchange Chromatography : The inherent properties of the dopamine moiety can be exploited. Depending on the pH, the molecule can be charged, allowing for separation on ion-exchange resins. rsc.org

Table 3: Chromatographic Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Affinity Chromatography | Specific binding of biotin to immobilized streptavidin/avidin. nih.govelifesciences.org | High-selectivity purification. scbt.com |

| Reverse-Phase HPLC | Separation based on hydrophobicity on a nonpolar stationary phase. researchgate.net | Final purification and purity assessment. nih.gov |

| Thin-Layer Chromatography | Differential migration on a solid support based on polarity. pepperdine.edu | Reaction monitoring and method development. |

| Ion-Exchange Chromatography | Separation based on net charge. rsc.org | Purification by exploiting the charge of the dopamine component. |

Spectroscopic Purity Assessment Techniques

Once a seemingly pure sample has been isolated, its identity and level of purity must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for structural confirmation. The resulting spectra provide detailed information about the chemical environment of each atom, allowing for verification that the amide bond has formed and that all protecting groups have been removed. pepperdine.edu

Mass Spectrometry (MS) : MS provides a precise mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural proof. nih.govelifesciences.org

UV-Visible Spectroscopy : The dopamine portion of the molecule contains a catechol ring that absorbs ultraviolet (UV) light at a characteristic wavelength (around 280 nm). researchgate.net This property is often used for detection in HPLC systems and can provide a quantitative measure of the compound's concentration.

Chemical Derivatization and Functionalization of this compound

The basic this compound structure serves as a scaffold that can be further modified to create more sophisticated chemical probes. These derivatizations aim to introduce new functionalities, such as cleavable linkers or additional reporter groups, to enhance the utility of the molecule in specific experimental contexts. scbt.comescholarship.org

A significant area of development has been the introduction of cleavable linkers between the biotin and dopamine moieties. While the strength of the biotin-streptavidin interaction is ideal for capturing target proteins, it makes the subsequent recovery of these proteins for analysis difficult. researchgate.net To address this, researchers have designed linkers that can be broken under specific conditions. For example, a photocleavable 8-quinolinyl benzenesulfonate (QB) linker has been incorporated, which allows the dopamine-protein complex to be released from its streptavidin anchor simply by exposure to light at a specific wavelength. clockss.orgnih.gov

Another functionalization strategy involves modulating the spacer that connects biotin and dopamine. The introduction of a flexible polyethyleneoxy (PEO) linker, for instance, has been shown to improve the efficiency of the interaction between the derivatized dopamine and its target antibody. clockss.org For different applications, other functional groups can be introduced, such as a photoactivatable azido group, which can form a covalent bond with the target receptor upon UV irradiation, permanently tagging it for later analysis. nih.gov

Table 4: Examples of this compound Derivatization

| Derivative/Functionalization | Added Moiety/Feature | Purpose | Reference |

|---|---|---|---|

| Photocleavable Probe | 8-quinolinyl benzenesulfonate (QB) linker | Allows for the light-induced release of the captured dopamine-protein complex from streptavidin. clockss.orgnih.gov | clockss.orgnih.gov |

| Enhanced Binding Probe | Polyethyleneoxy (PEO) linker | Improves the efficiency of complex formation with target proteins (e.g., antibodies). clockss.org | clockss.org |

| Photoaffinity Label | Azido group | Covalently crosslinks to the target receptor upon photoactivation for permanent labeling. nih.gov | nih.gov |

| Quantum Dot Conjugate | Isothiocyanate linker | Covalently attaches dopamine to fluorescent quantum dots for imaging applications. fsu.edu | fsu.edu |

Advanced Bioanalytical and Detection Strategies Utilizing N-biotinyl Dopamine

Development of N-Biotinyl Dopamine-Based Immunoassays

Immunoassays leverage the highly specific interaction between an antibody and an antigen to detect and quantify target molecules in biological samples. The incorporation of a biotin tag, as seen in this compound, is a cornerstone of modern immunoassay development, significantly enhancing sensitivity and versatility. The strong and stable, non-covalent interaction between biotin and streptavidin (or avidin) is widely exploited to immobilize, detect, and quantify target analytes. researchgate.net This principle is applied in various formats, including competitive immunoassays where biotin-labeled molecules, such as a biotinylated dopamine conjugate, compete with unlabeled analytes in the sample for binding sites on a specific antibody. avivasysbio.com

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are two of the most common immunoassay techniques where biotinylation plays a crucial role. scbt.com

In a competitive ELISA for dopamine detection, a microplate can be coated with an antibody specific to dopamine. avivasysbio.com Samples containing dopamine are added along with a fixed amount of biotin-labeled dopamine. avivasysbio.comthermofisher.cn The sample's native dopamine competes with the biotinylated dopamine for binding to the antibody. thermofisher.cn After a washing step, a streptavidin-enzyme conjugate (like Horseradish Peroxidase - HRP) is added, which binds to the captured biotinylated dopamine. avivasysbio.com The addition of a substrate results in a colorimetric signal that is inversely proportional to the amount of dopamine in the original sample. avivasysbio.comanticorps-enligne.fr This method allows for the in vitro quantitative determination of dopamine concentrations in samples such as serum, plasma, and cell culture supernatants. fn-test.com

In Western Blotting, biotinylated antibodies are used for the sensitive detection of specific proteins separated by gel electrophoresis and transferred to a membrane. For instance, a biotin-conjugated polyclonal antibody for the Dopamine Transporter (DAT) can be used at dilutions ranging from 1:500 to 1:1,000. thermofisher.com After the primary biotinylated antibody binds to the target protein on the membrane, a streptavidin-HRP conjugate is added, followed by a chemiluminescent substrate to visualize the protein of interest. elifesciences.org This streptavidin-biotin detection system amplifies the signal, allowing for the detection of low-abundance proteins.

| Assay | Principle | Role of Biotinylation | Typical Sample Types |

| Competitive ELISA | Competition between unlabeled sample antigen and a labeled antigen for a limited number of antibody binding sites. avivasysbio.comthermofisher.cn | This compound acts as the labeled antigen. A Streptavidin-HRP conjugate binds to the biotin for signal generation. avivasysbio.com | Serum, plasma, tissue homogenates, cell lysates. anticorps-enligne.frfn-test.com |

| Western Blot | Detection of a specific protein immobilized on a membrane using a primary antibody and a labeled secondary detection system. scbt.comthermofisher.com | A biotinylated primary or secondary antibody binds to the target protein. A Streptavidin-HRP conjugate provides sensitive detection. elifesciences.org | Cell lysates, tissue homogenates. novusbio.comnih.gov |

Proximity-based assays, such as BioID (proximity-dependent biotin identification), are powerful methods for identifying protein-protein interactions within a native cellular environment. nih.govelifesciences.org These techniques utilize a promiscuous biotin ligase, such as BirA*, which is fused to a protein of interest (the "bait"). elifesciences.org When expressed in cells and supplied with biotin, the ligase releases highly reactive biotinoyl-5′-AMP, which covalently attaches biotin to any proteins in close proximity (typically within a few nanometers) to the bait protein. elifesciences.org

This approach has been adapted to study the composition of specific neuronal compartments. For example, to generate a comprehensive proteome of dopamine release sites in the mouse striatum, the biotinylase BirA was fused to proteins associated with these sites. biorxiv.org This allowed for the local biotinylation of nearby proteins in vivo. biorxiv.org The biotin-tagged proteins can then be isolated with high specificity and identified by mass spectrometry. biorxiv.org While this method does not use this compound directly, it demonstrates the power of biotinylation in studying dopaminergic systems. A similar technique, APEX2 proximity labeling, uses an engineered peroxidase to biotinylate proximal proteins in the presence of biotin-phenol and hydrogen peroxide, enabling the mapping of subcellular proteomes of midbrain dopaminergic neurons. elifesciences.orgnih.gov

ELISA and Western Blot Applications for Target Detection

Integration of this compound in Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics is a key technology for the large-scale identification and quantification of proteins. The integration of biotin-based strategies, including the use of probes like this compound or related bio-orthogonal molecules, has revolutionized the ability to study protein interactions and modifications. researchgate.net The biotin tag serves as a highly effective handle for the enrichment of specific proteins from complex biological mixtures, such as cell lysates or tissue homogenates. researchgate.net

Affinity enrichment, or affinity purification, is the cornerstone of using biotinylation in proteomics. researchgate.net This process leverages the strong and specific interaction between biotin and streptavidin (or avidin), which is often immobilized on beads or a resin. elifesciences.orgresearchgate.net

The general workflow is as follows:

Labeling : A biological system (e.g., cells in culture, whole tissue) is treated with a biotinylated probe. researchgate.net For instance, a bio-orthogonally functionalized version of dopamine can be used to label proteins that are modified by dopamine metabolites. nih.govresearchgate.net

Lysis and Extraction : The cells or tissues are lysed to release all proteins into a solution. researchgate.net

Enrichment : The lysate is incubated with streptavidin-coated beads. The biotinylated proteins (and any interacting partners) bind to the beads, while non-biotinylated proteins are washed away. elifesciences.orgnih.gov

Elution and Digestion : The captured proteins are eluted from the beads and typically digested into smaller peptides using an enzyme like trypsin. researchgate.net

Mass Spectrometry Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences and, consequently, the original proteins. elifesciences.orgnih.gov

This approach has been successfully used to map the proteomes of specific neuronal compartments. By expressing the APEX2 enzyme in midbrain dopaminergic neurons, researchers were able to biotinylate proteins in the somatodendritic and axonal regions. elifesciences.orgbiorxiv.org After dissecting the tissue, biotinylated proteins were enriched using streptavidin beads and identified by LC-MS/MS, revealing the proteomic architecture of these specific neuronal domains. elifesciences.orgnih.gov This strategy identified hundreds of proteins, providing a resource for understanding proteostasis, metabolism, and neurotransmission in dopamine neurons. elifesciences.orgbiorxiv.org

| Proteins Identified at Dopamine Release Sites via iBioID |

| Synaptic Vesicle Proteins |

| Ca²⁺ Regulatory Proteins |

| Active Zone Proteins |

| Data derived from a study using in vivo biotin-identification (iBioID) in the mouse striatum which identified 527 enriched proteins. biorxiv.org |

Chromatographic Methods for Detection and Quantification of this compound and its Metabolites in Research Specimens (e.g., cell lysates, tissue homogenates)

While much of the focus is on the targets labeled by biotinylated probes, chromatographic methods are essential for analyzing the probes themselves and their metabolites, ensuring their stability, and quantifying their presence in biological samples.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely used in neuroscience for the analysis of neurotransmitters, including dopamine and its metabolites. lcms.czjkns.or.kr

An HPLC system coupled with a sensitive detector, such as an electrochemical detector, provides a robust method for measuring dopamine levels in samples like microdialysates or tissue homogenates. lcms.cz The separation is typically achieved using a reversed-phase column (e.g., C18). mdpi.com For the analysis of this compound or its metabolites, a similar HPLC method would be applicable. The method would need to be optimized for the specific properties of the biotinylated compound, including mobile phase composition, flow rate, and detector settings, to achieve adequate separation and sensitivity. researchgate.net The quantification of this compound could be performed using a calibration curve generated from standards of the pure compound. researchgate.net This type of analysis is critical for metabolic studies, for example, to understand the stability and fate of this compound within a cell lysate or tissue homogenate before it interacts with its targets.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound is available commercially for research purposes sigmaaldrich.comscbt.com, detailed, peer-reviewed methods dedicated specifically to its quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) are not extensively documented in the literature. However, the principles for developing a robust LC-MS/MS method for this molecule can be derived from established protocols for its constituent parts, biotin and dopamine, as well as for other biotinylated biomolecules. elifesciences.orgmdpi.comresearchgate.net

The strategy for analyzing this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase liquid chromatography (RPLC) would be the most probable separation technique, likely employing a C18 column to retain the molecule based on its hydrophobicity. The mobile phase would typically consist of an aqueous component with an acid additive like formic acid to improve protonation and an organic solvent such as acetonitrile or methanol for elution.

Mass spectrometric detection would likely be performed using an electrospray ionization (ESI) source in positive ion mode, as the amine groups in the dopamine and biotin moieties are readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be employed to ensure high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the protonated this compound molecule) to one or more characteristic product ions generated through collision-induced dissociation.

The utility of this compound in LC-MS extends beyond its direct analysis. It can serve as a powerful probe in affinity-based proteomics. In this approach, the dopamine portion of the molecule can be used to interact with specific targets, such as dopamine receptors or transporters. nih.gov The biotin tag then allows for the selective enrichment of these target proteins and their binding partners from complex biological samples using streptavidin-coated beads. Current time information in Bangalore, IN.nih.gov Following enrichment, the captured proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the proteins that interacted with the this compound probe. Current time information in Bangalore, IN.nih.gov

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Proposed Condition/Value |

|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 380.16 [M+H]⁺ (based on MW of 379.47) |

| Potential Product Ions (m/z) | Fragment ions corresponding to the dopamine moiety or the biotin structure. |

Optical and Electrochemical Sensing Platforms Employing this compound Analogs

The unique bifunctional nature of this compound analogs makes them highly suitable for the design of innovative sensing platforms. nih.gov These sensors leverage the properties of both the dopamine and biotin components to achieve specific molecular recognition and signal transduction.

Electrochemical and Optical Conjugate Sensors

A notable application involves the creation of a dopamine-biotin conjugate that can be polymerized to form an adhesive coating on various materials. nih.gov In one study, a dopamine-biotin monomer was synthesized and subsequently oxidized in the presence of hexamethylenediamine to create a polydopamine-biotin (PDA-BT) coating. nih.gov This multifunctional surface was developed as a low-cost sensor for the detection of proteins and cancer cells. nih.gov The polydopamine component provides strong adhesion to the sensor substrate, while the surface-exposed biotin moieties act as highly specific capture agents for avidin and for cells that overexpress biotin receptors, such as the MCF-7 breast cancer cell line. nih.gov The binding of the target analyte to the biotinylated surface can be detected using various methods, including UV-vis spectroscopy to verify the binding of a colored avidin complex. nih.gov

Another advanced strategy involves the synthesis of photocleavable biotin-dopamine conjugates. researchgate.netnih.govclockss.org These smart materials incorporate a light-sensitive linker between the biotin and dopamine moieties. The conjugate can be used to capture a target that binds to the dopamine portion (for example, an anti-dopamine antibody) and immobilize it via the strong biotin-avidin interaction. nih.gov Subsequent exposure to light of a specific wavelength cleaves the linker, releasing the captured target-dopamine complex for further analysis. nih.govclockss.org This approach represents a form of optical control over bioanalytical processes.

While sensors based on the direct this compound conjugate are emerging, the principles of detecting its individual components are well-established. Numerous electrochemical sensors have been developed for the sensitive detection of dopamine. researchgate.netresearchgate.netplos.org Similarly, electrochemical methods for detecting biotin have also been reported. acs.org A sensor designed for the concurrent detection of both dopamine and biotin highlights the distinct electrochemical signals each molecule produces, which is fundamental for developing a sensor based on their conjugate. researchgate.net For instance, boronic acid-functionalized polymers have been used to create electrochemical sensors with enhanced affinity and selectivity for dopamine, demonstrating a common strategy for improving sensor performance that could be applied to this compound analog platforms. plos.org

Table 2: Research Findings on a Dopamine-Biotin Conjugate Sensor

| Parameter | Description/Finding | Reference |

|---|---|---|

| Sensor Material | Polydopamine-biotin (PDA-BT) coating formed by oxidation of a dopamine-biotin monomer. | nih.gov |

| Sensing Principle | Affinity capture of biotin-binding molecules or cells by the biotinylated surface. | nih.gov |

| Analyte Detected (Protein) | Avidin (via its binding to the biotin on the sensor surface). | nih.gov |

| Analyte Detected (Cells) | MCF-7 cancer cells (which overexpress biotin receptors). | nih.gov |

| Detection Method | UV-vis spectroscopy for protein detection; direct observation of cell capture for cell detection. | nih.gov |

| Key Innovation | A low-cost, adhesive, and recyclable sensor platform for the dual detection of proteins and cells. | nih.gov |

Limitations and Methodological Considerations in N-biotinyl Dopamine Research

Challenges in Maintaining Biotin and Dopamine Moiety Integrity in Biological Systems

A primary challenge in utilizing N-Biotinyl Dopamine lies in ensuring the structural and functional integrity of both its biotin and dopamine components within complex biological environments. The dopamine moiety, in particular, is susceptible to oxidation. scbt.com This redox activity can alter the compound's properties and lead to the generation of reactive quinone species, which can, in turn, react with other biological molecules, such as cysteine residues on proteins. researchgate.net Studies on dopamine-capped quantum dots have demonstrated that under oxidizing cellular conditions, the dopamine cap can decay, leading to a loss of solubility and functional changes. researchgate.net This inherent instability of dopamine can compromise the specificity of the probe and introduce experimental artifacts. nih.gov

Optimization of this compound Concentration for Research Assays

The concentration of this compound used in an assay is a critical parameter that must be empirically optimized. The goal is to use a concentration that is sufficient to achieve saturation of the specific binding sites of interest while minimizing off-target and non-specific binding.

Dose-response experiments are essential for determining the optimal concentration range. nih.gov For example, in receptor internalization assays, cells are treated with increasing concentrations of the ligand (e.g., this compound) to determine the EC50 value, which is the concentration that produces 50% of the maximal effect. nih.gov This provides a quantitative measure of the probe's potency and helps guide the selection of an appropriate concentration for subsequent experiments. Similarly, in competitive binding assays, various concentrations of the unlabeled probe are used to displace a labeled ligand, allowing for the calculation of the inhibitory constant (Ki), which reflects the probe's affinity for the receptor. molbiolcell.org

For pull-down or affinity purification assays, the ratio of the probe to the target protein and the ratio of the affinity matrix (e.g., streptavidin beads) to the lysate must be optimized. jneurosci.org For instance, in studies isolating the dopamine transporter (DAT), the optimal ratio of streptavidin agarose to striatal lysate was empirically determined to ensure the quantitative recovery of all biotinylated DAT without using an excessive amount of beads that could increase non-specific binding. jneurosci.org The linear range of detection for the assay must also be established, which defines the concentration range over which the assay signal is directly proportional to the analyte concentration. researchgate.net

Comparative Analysis with Other Dopamine Analogues and Biotinylated Probes

The selection of this compound as a research tool should be considered in the context of other available dopamine analogues and biotinylated probes. Each probe has a unique pharmacological profile and structural characteristics that may make it more or in less suitable for a given application.

For example, research on dopamine receptors has utilized a variety of probes. Besides this compound, other biotinylated reagents like 2-((biotinyl)amino)ethyl MTS (MTSEA-Biotin) have been used to probe the structure of the D2 dopamine receptor. pnas.org Other studies have focused on developing photoaffinity probes derived from dopamine agonists like ropinirole and pramipexole, which allows for covalent crosslinking to the target upon photoactivation. chemrxiv.org These probes differ significantly in their core structure and how they interact with the receptor. chemrxiv.org

N-acyl-dopamine derivatives, such as the synthetic N-octanoyl-dopamine (NOD), represent another class of dopamine analogues. plos.org NOD has been shown to have enhanced cellular uptake and greater potency in protecting endothelial cells compared to dopamine itself. plos.org Furthermore, biotinylated ergopeptides have been developed as probes that maintain high affinity and agonist behavior at dopamine receptors, offering another tool for studying receptor heteromers. researchgate.net A comparative analysis of these different tools is crucial for selecting the most appropriate probe for the research question at hand.

| Probe Type | Core Structure | Key Features | Example Use |

| This compound | Dopamine | Combines dopamine pharmacology with biotin tag for affinity purification. scbt.com | Studying dopamine receptor interactions and trafficking. |

| Biotinylated MTS Reagents | Methanethiosulfonate | Covalently reacts with substituted cysteine residues; biotin tag allows detection. pnas.org | Probing the structure of receptor binding sites (e.g., D2 receptor). pnas.org |

| Photoaffinity Probes (e.g., from Ropinirole) | Dopamine Agonist (e.g., Oxindole) | Covalently crosslinks to target upon UV light exposure; contains alkyne for "clicking" on a biotin tag. chemrxiv.org | Target identification and proteomic profiling. chemrxiv.org |

| N-Acyl-Dopamine (e.g., N-Octanoyl-Dopamine) | Dopamine | Enhanced cellular uptake and potency compared to dopamine; acts as a TRPV1 agonist. plos.org | Investigating neuroprotective and anti-inflammatory effects. plos.org |

| Biotin Ergopeptide Probes | Ergopeptide | High affinity and agonist behavior at dopamine receptors. researchgate.net | Studying dopamine receptor heteromers. researchgate.net |

Considerations for Bioanalytical Method Validation in Research Contexts

When quantitative data is sought using this compound, the bioanalytical method must be thoroughly validated to ensure that the results are reliable and reproducible. who.inteuropa.eu While this compound itself is often used as a tool rather than a quantified therapeutic, the principles of bioanalytical method validation are directly applicable to the assays in which it is used, especially if it is being measured in a biological matrix. clearsynth.com

A full validation according to regulatory guidelines, such as those from the FDA or EMA, would involve assessing several key parameters. who.inteuropa.eu

Accuracy: How close the measured concentration is to the true value.

Precision: The degree of scatter or variability in repeated measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or other matrix components.

Stability: The chemical stability of the analyte in the biological matrix under the conditions of the entire analytical process (e.g., freeze-thaw cycles, long-term storage). europa.eu This is particularly relevant for the oxidatively sensitive dopamine moiety of this compound.

Matrix Effect: The influence of matrix components on the ionization of the analyte in mass spectrometry-based methods, which can lead to ion suppression or enhancement. griffith.edu.au

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte, defining the limits of quantification (LLOQ and ULOQ). europa.eu

Partial validation may be sufficient if minor changes are made to an already validated method. who.int Cross-validation is necessary when data from different analytical methods or laboratories are being compared. who.int Adherence to these principles ensures the quality and consistency of the bioanalytical data generated in research studies involving this compound. who.int

Future Perspectives and Emerging Research Trajectories for N-biotinyl Dopamine Analogues

Design of Next-Generation N-Biotinyl Dopamine Derivatives with Enhanced Specificity and Permeability

The utility of this compound as a research tool is intrinsically linked to its ability to selectively interact with its intended targets within the complex environment of the central nervous system (CNS). A significant challenge remains the compound's ability to cross the blood-brain barrier (BBB) effectively. Future research will focus on designing novel derivatives that overcome these limitations.

Strategies to enhance BBB permeability include the modification of the this compound structure to increase its lipophilicity or to hijack endogenous transport mechanisms. nih.govnih.govthno.orgresearchgate.net One approach involves the synthesis of prodrugs, where the this compound molecule is chemically modified to a more lipophilic form that can passively diffuse across the BBB. Once in the brain, enzymatic action would cleave the modifying group, releasing the active this compound. For instance, glycosylated derivatives of dopamine have been explored to improve brain uptake. nih.gov

Another promising strategy is the conjugation of this compound to molecules that are actively transported across the BBB. This could involve linking it to amino acids that utilize carriers like the large amino acid transporter (LAT1), which has been successfully used for drugs like L-DOPA. nih.govthno.org

Beyond permeability, enhancing the specificity of this compound derivatives for different dopamine receptor subtypes (D1-like and D2-like) is a key goal. Research has shown that modifications to the dopamine pharmacophore can significantly alter receptor affinity and selectivity. nih.gov For example, biotinylation of phenothiazines, a class of dopamine antagonists, has been shown to increase their binding affinity for both D1 and D2 receptors by an order of magnitude. nih.gov Conversely, modifications to butyrophenones led to a decrease in affinity. nih.gov Future design will leverage these structure-activity relationships to create a panel of this compound analogues with tailored selectivity profiles. This will enable researchers to probe the function of specific dopamine receptor subtypes with greater precision.

The introduction of photocleavable linkers between the biotin and dopamine moieties represents another innovative design. researchgate.net This allows for the capture of dopamine-binding proteins and, upon light irradiation, the release of the intact protein complex for further analysis, a technique that has been successfully demonstrated for isolating dopamine-antibody complexes. researchgate.net

| Derivative Type | Modification Strategy | Intended Enhancement | Supporting Evidence |

| Lipophilic Prodrugs | Addition of lipid-soluble moieties | Increased Blood-Brain Barrier Permeability | General strategy for CNS drugs nih.govnih.gov |

| Transporter-Targeted Conjugates | Linkage to substrates of endogenous transporters (e.g., LAT1) | Active transport across the Blood-Brain Barrier | Successful application with L-DOPA nih.govthno.org |

| Receptor-Subtype Selective Analogues | Modification of the dopamine pharmacophore | Enhanced specificity for D1 or D2 receptor families | Biotinylation of phenothiazines increased affinity nih.gov |

| Photocleavable Linker Derivatives | Incorporation of a light-sensitive bond | Controlled release of captured biomolecules | Synthesis of a photocleavable Btn-DA conjugate researchgate.net |

Exploration of this compound in Optogenetic and Chemogenetic Research Tools

Optogenetics and chemogenetics have revolutionized neuroscience by allowing the precise control of neuronal activity. lgcstandards.com These techniques rely on the expression of genetically engineered receptors or channels that can be activated by light (optogenetics) or specific, otherwise inert, molecules (chemogenetics). lgcstandards.com this compound analogues have the potential to become valuable tools in this domain, particularly within chemogenetics.